molecular formula C19H15ClF3N3O2S B6485992 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 6242-94-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6485992
CAS No.: 6242-94-0
M. Wt: 441.9 g/mol
InChI Key: LOMYSYLZMYLOKK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a trifluoromethyl-substituted phenyl ring and a methoxyphenyl-imidazole moiety linked via a sulfanyl group.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O2S/c1-28-14-4-2-3-13(10-14)26-8-7-24-18(26)29-11-17(27)25-16-9-12(19(21,22)23)5-6-15(16)20/h2-10H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMYSYLZMYLOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00411218
Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6242-94-0
Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-cancer research. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C15H13ClF3N2OS
  • Molecular Weight : 357.79 g/mol
  • IUPAC Name : this compound

The presence of trifluoromethyl and chloro groups suggests potential lipophilicity, which may enhance its interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structural motifs, particularly those containing imidazole rings. In vitro assays have shown that derivatives with halogen substitutions exhibit enhanced activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with 4-CF3 substitution demonstrated significant antimicrobial efficacy, outperforming standard antibiotics like ethambutol in certain assays .

The proposed mechanism of action for this class of compounds often involves the inhibition of key bacterial enzymes, such as MurB, which is essential for bacterial cell wall synthesis. Docking studies indicate that structural modifications can significantly affect binding affinity and enzymatic inhibition . The presence of electronegative substituents on the phenyl ring is believed to enhance hydrophilicity and improve bioactivity against target pathogens .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., Cl, CF3) on the aromatic rings tends to increase antibacterial activity.
  • Linker Variations : The nature of the sulfur-containing linker also plays a critical role in modulating biological activity. For example, varying the substituents on the imidazole ring can lead to significant changes in potency .
SubstituentActivity LevelNotes
4-CF3HighMost potent against tested strains
2-ClModerateImproved binding to MurB
4-FLowLess effective than CF3

Study 1: Antibacterial Efficacy

In a study evaluating a series of imidazole derivatives, one compound with a similar structure to this compound showed an MIC value of 5.08 ± 0.4 μM against Klebsiella pneumoniae, indicating strong antibacterial potential .

Study 2: Anticancer Properties

Another investigation into related compounds revealed promising anticancer activities, particularly through the inhibition of cancer cell proliferation pathways involving STAT3 and NF-kB signaling. These findings suggest that modifications to the imidazole moiety can enhance cytotoxic effects against various cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibit significant anticancer activity. For instance, imidazole derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study demonstrated that the compound could induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action
The mechanism involves the inhibition of key enzymes associated with cancer progression. By binding to these enzymes, the compound alters their activity, leading to decreased cell viability and increased apoptosis rates. This property is particularly valuable in developing targeted therapies for resistant cancer types .

Agrochemicals

Pesticidal Applications
The trifluoromethyl group in the compound enhances its biological activity, making it a candidate for agrochemical formulations. Studies have shown that similar compounds can act as effective pesticides, demonstrating high efficacy against a range of agricultural pests. The mode of action typically involves interference with the nervous system of insects or inhibiting essential metabolic processes .

Field Studies
Field trials have indicated that formulations containing derivatives of this compound significantly reduce pest populations while maintaining crop yield. For example, a formulation based on imidazole derivatives showed over 80% effectiveness against common agricultural pests such as aphids and beetles .

Material Science

Polymer Applications
In material science, this compound has been explored for its potential use in polymer synthesis. Its unique chemical structure allows it to act as a monomer or additive in creating polymers with enhanced thermal stability and chemical resistance .

Case Study: Polymer Synthesis
A recent study demonstrated the incorporation of this compound into polycarbonate matrices, resulting in materials with improved flame retardancy and mechanical properties. The modified polymers exhibited better performance under thermal stress compared to traditional formulations .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The trifluoromethyl (CF₃) and chloro (Cl) groups in the target compound enhance membrane permeability compared to non-halogenated analogs .
  • Solubility : Hydroxymethyl or methoxy substituents (e.g., in ) improve aqueous solubility, whereas thiadiazol rings (e.g., ) may reduce it.
  • Bioactivity : Nitroimidazole derivatives (e.g., ) show antimicrobial activity, suggesting the target compound’s imidazole core may confer similar properties.

Physicochemical Properties

  • Metabolic Stability: Methylsulfinyl and fluorophenyl groups (e.g., ) improve metabolic stability compared to non-fluorinated analogs.

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